molecular formula C13H8N2 B3051191 9H-Carbazole-9-carbonitrile CAS No. 31892-44-1

9H-Carbazole-9-carbonitrile

Cat. No. B3051191
CAS RN: 31892-44-1
M. Wt: 192.22 g/mol
InChI Key: BJCXJKNBEUVUDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9H-Carbazole-9-carbonitrile can be achieved through various methods, including Suzuki coupling reactions . Researchers have reported successful syntheses by coupling 4-(9H-carbazol-9-yl)triphenylamine with different carbazole or triphenylamine derivatives . These synthetic routes allow for the controlled modification of substituents, leading to tailored properties.

Scientific Research Applications

OLED Applications

  • 9H-Carbazole-9-carbonitrile derivatives have been used as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds demonstrated high device efficiencies and slow efficiency roll-off, making them promising for OLED technology (Deng et al., 2013).
  • Similar compounds have been developed for improved efficiency and lifetime in both blue phosphorescent and thermally activated delayed fluorescent OLEDs. These CN-modified host materials, such as o-CzCN and m-CzCN, showed lower operation voltage and increased quantum efficiency (Byeon et al., 2017).

Electropolymerization Studies

  • The synthesis and electropolymerization of various 9H-carbazole derivatives, like 9-tosyl-9H-carbazole, have been explored. These studies have analyzed capacitive properties and the potential for use in electronic applications (Ates et al., 2011).

Chemical Synthesis

  • This compound and its derivatives have been synthesized for various applications. For instance, a scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile and subsequent transformation to 9H-carbazole-3,6-dicarboxylic acid has been developed, showcasing its versatility in material science and chemistry (Weseliński et al., 2014).

Medical Applications

  • 9H-Carbazole derivatives have been identified for potential antiproliferative activity against cancer cell lines, such as lung cancer cells. For example, specific derivatives have shown to suppress certain cellular activities, indicating their potential in cancer treatment research (Baburajeev et al., 2016).

Environmental Applications

  • The sorption properties of 9H-carbazole have been studied in relation to soils with different physical and chemical properties. This research is vital in understanding the environmental behavior and potential remediation strategies for carbazole and its derivatives (Ainsworth et al., 1989).

properties

IUPAC Name

carbazole-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCXJKNBEUVUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503971
Record name 9H-Carbazole-9-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31892-44-1
Record name 9H-Carbazole-9-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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